

# An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1334242

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)pyrrolidine**, a critical building block in modern medicinal chemistry and drug discovery. The strategic introduction of a trifluoromethyl group into the pyrrolidine scaffold significantly enhances the metabolic stability, bioavailability, and lipophilicity of parent molecules, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.<sup>[1]</sup>

## Core Properties and Specifications

**2-(Trifluoromethyl)pyrrolidine** is a chiral heterocyclic compound that exists as a racemic mixture and as individual enantiomers. The physical and chemical properties can vary slightly between these forms.

## Chemical Identification

Isomer/Mixture	CAS Number
2-(Trifluoromethyl)pyrrolidine (Racemic)	109074-67-1 <sup>[1][2][3]</sup>
(S)-(+)-2-(Trifluoromethyl)pyrrolidine	119580-41-5 <sup>[4][5]</sup>
(R)-(-)-2-(Trifluoromethyl)pyrrolidine	119618-29-0
(±)-2-(Trifluoromethyl)pyrrolidine Hydrochloride	868623-97-6

## Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> F <sub>3</sub> N	[4][5]
Molecular Weight	139.12 g/mol	[4][5]
Appearance	Colorless liquid or low melting solid	
Boiling Point	104-106 °C	[1][3]
Melting Point	29-33 °C ((S)-isomer)	[4][5]
Density	1.210 g/mL at 25 °C	[1][3]
Refractive Index	n <sub>20/D</sub> 1.379	[1][3]
Flash Point	26 °C	[1]
Storage Temperature	2-8 °C	[4]

## Synthesis and Experimental Protocols

The synthesis of **2-(trifluoromethyl)pyrrolidines** is an active area of research, with several stereoselective methods being developed to access this valuable scaffold. One of the most effective methods is the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[6]

### Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol describes a formal (3 + 2)-annulation strategy for the highly selective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[6]

#### Step 1: Asymmetric Michael Addition

- To a solution of the 1,1,1-trifluoromethylketone (1.05 equivalents) and the nitroolefin (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane, add the bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst, QD-TU) at a loading of 5-10 mol %.

- Stir the reaction mixture at room temperature or below (0 °C to -10 °C) for the time required for complete conversion of the starting materials, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be directly used in the next step or purified by column chromatography to isolate the  $\gamma$ -nitro trifluoromethyl ketone intermediate.

#### Step 2: Reductive Cyclization

- The crude or purified  $\gamma$ -nitro trifluoromethyl ketone is dissolved in a protic solvent like methanol or ethanol.
- A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.
- The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at pressures ranging from atmospheric to 50 psi) until the reduction of the nitro group and subsequent cyclization are complete.
- The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.
- The resulting crude **2-(trifluoromethyl)pyrrolidine** derivative is purified by column chromatography to yield the final product.

## Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the addition of a trifluoromethyl group imparts several advantageous properties to drug candidates.<sup>[6]</sup> These include:

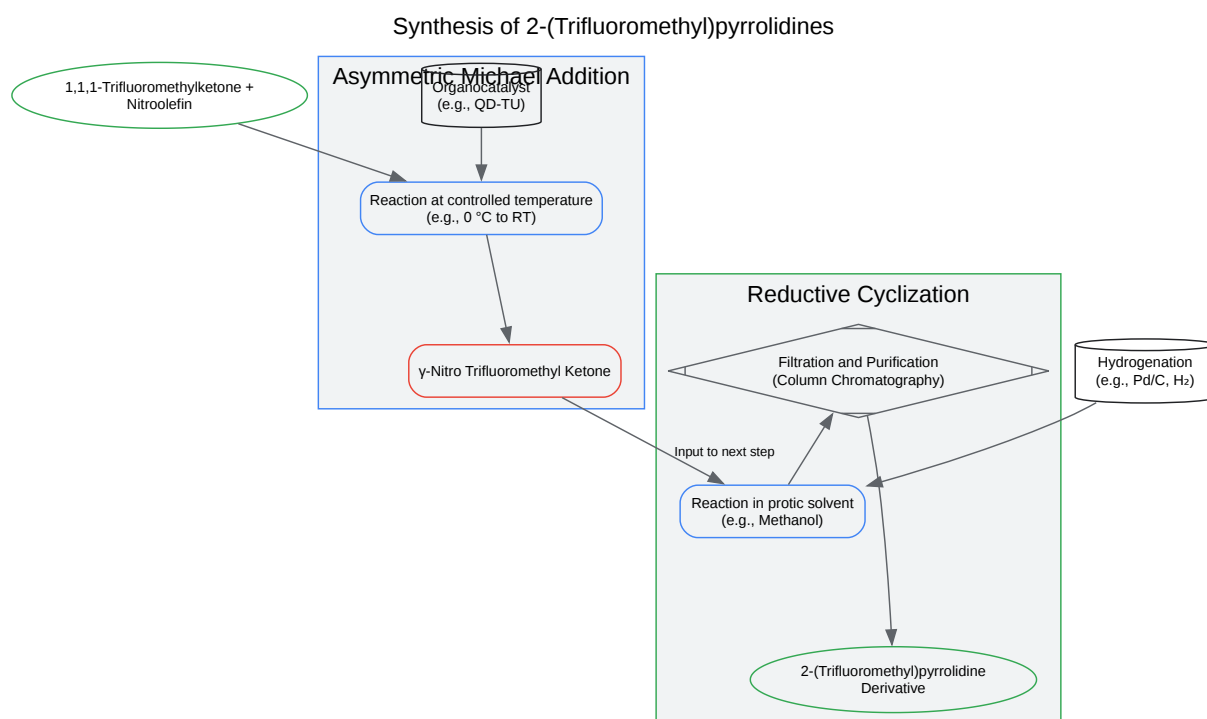
- **Enhanced Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the drug.
- **Increased Lipophilicity:** The trifluoromethyl group increases the molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.<sup>[1]</sup>

- **Improved Binding Affinity:** The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, leading to stronger and more specific interactions with biological targets.

Due to these properties, **2-(trifluoromethyl)pyrrolidine** and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including neuroactive agents, enzyme inhibitors, and modulators of various receptors.

## Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **2-(trifluoromethyl)pyrrolidines** via the asymmetric Michael addition and reductive cyclization pathway.



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Caption: General workflow for the synthesis of **2-(Trifluoromethyl)pyrrolidines**.

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## References

- 1. [par.nsf.gov](https://par.nsf.gov) [[par.nsf.gov](https://par.nsf.gov)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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